molecular formula C17H14N2O B501525 N-(5-methylpyridin-2-yl)naphthalene-2-carboxamide CAS No. 924046-25-3

N-(5-methylpyridin-2-yl)naphthalene-2-carboxamide

Cat. No. B501525
Key on ui cas rn: 924046-25-3
M. Wt: 262.3g/mol
InChI Key: UQZDTVOXLSLWRN-UHFFFAOYSA-N
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Patent
US09233098B2

Procedure details

N-(2-naphthylformyl)-N-(5-methylpyridin-2-yl)-2-naphthamide (2.91 g, 6.99 mmol) was dissolved in ethanol (50 mL) and 85% hydrazine hydrate (5 mL), and stirred at room temperature for 8 hours. It was concentrated under reduce pressure, chromatographed on a silica gel column (petroleum ether:ethyl acetate=3:1) to obtain a white solid 1.8 g, at a yield of 98.1%.
Name
N-(2-naphthylformyl)-N-(5-methylpyridin-2-yl)-2-naphthamide
Quantity
2.91 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Yield
98.1%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[C:11]([N:13]([C:26]1[CH:31]=[CH:30][C:29]([CH3:32])=[CH:28][N:27]=1)C(C1C=CC2C(=CC=CC=2)C=1)=O)=[O:12]>C(O)C.O.NN>[CH3:32][C:29]1[CH:30]=[CH:31][C:26]([NH:13][C:11]([C:2]2[CH:3]=[CH:4][C:5]3[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=3)[CH:1]=2)=[O:12])=[N:27][CH:28]=1 |f:2.3|

Inputs

Step One
Name
N-(2-naphthylformyl)-N-(5-methylpyridin-2-yl)-2-naphthamide
Quantity
2.91 g
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)C(=O)N(C(=O)C1=CC2=CC=CC=C2C=C1)C1=NC=C(C=C1)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
O.NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
It was concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed on a silica gel column (petroleum ether:ethyl acetate=3:1)

Outcomes

Product
Name
Type
product
Smiles
CC=1C=CC(=NC1)NC(=O)C1=CC2=CC=CC=C2C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 98.1%
YIELD: CALCULATEDPERCENTYIELD 98.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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